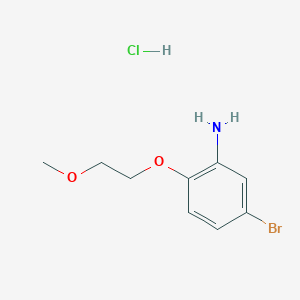

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride

Description

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRGRSCSRKXBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reaction

Objective: Introduce a bromine atom at the desired position on the aromatic ring.

- Starting Material: 2-(2-Methoxyethoxy)aniline

- Reagents: Bromine (Br$$_2$$) or N-Bromosuccinimide (NBS)

- Solvent: Acetic acid or dichloromethane

- Conditions: Room temperature or mild heating

Reaction:

$$

C6H4(NH2)(OCH2CH2OCH3) + Br2 \rightarrow C6H3Br(NH2)(OCH2CH2OCH_3)

$$

Etherification

Objective: Attach methoxyethoxy groups to the aromatic ring.

- Starting Material: Brominated aniline derivative

- Reagents: Sodium hydride (NaH), methoxyethanol

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux under inert atmosphere

Hydrochloride Formation

Objective: Convert the free base into its hydrochloride salt for enhanced stability.

- Reagents: Concentrated HCl gas or aqueous HCl

- Procedure: Dissolve the free base in ethanol or water, then bubble HCl gas through the solution or add aqueous HCl dropwise until precipitation occurs.

- Purification: Filter and recrystallize from ethanol-water mixture.

Data Table: Reaction Parameters

| Step | Reagents & Solvents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br$$_2$$, Acetic Acid | Room Temperature | ~85 |

| Etherification | NaH, Methoxyethanol, THF | Reflux, Inert Gas | ~70 |

| Salt Formation | HCl gas, Ethanol | Room Temperature | ~90 |

Analysis and Purity Assessment

After synthesis, the compound’s purity is typically confirmed through:

NMR Spectroscopy (Proton and Carbon):

- Confirms substitution pattern on the aromatic ring.

- Identifies functional groups (e.g., amine, ether).

-

- Confirms molecular weight (282.56 g/mol).

-

- Characteristic melting point for confirmation of purity.

-

- Identifies characteristic vibrations for NH, OH (if present), and ether groups.

Chemical Reactions Analysis

Protection/Deprotection of the Amine Group

The hydrochloride salt form indicates protonation of the amine, which can be reversed under basic conditions to regenerate the free aniline. This property is critical for reactions requiring nucleophilic aromatic substitution (NAS) or diazotization:

-

Deprotonation : Treatment with NaOH or other bases converts the hydrochloride to the free amine, enabling participation in coupling or cyclization reactions .

-

Re-protonation : Acidic conditions regenerate the hydrochloride, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The bromine (electron-withdrawing) and 2-methoxyethoxy group (electron-donating) direct electrophiles to specific positions:

| Position | Reactivity | Example Reactions |

|---|---|---|

| Para to Br | Moderately activated | Nitration, sulfonation, halogenation |

| Ortho to OMe | Strongly activated (via resonance) | Coupling, Friedel-Crafts alkylation/acylation |

Key Findings :

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, as demonstrated in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Suzuki Coupling Example (from ):

| Conditions | Outcome | Yield |

|---|---|---|

| [Pd(dppf)Cl₂], Na₂CO₃, THF, 75°C, 6h | Biaryl formation via C–Br bond activation | 80.8% |

This suggests that 5-bromo-2-(2-methoxyethoxy)aniline hydrochloride could participate in similar couplings after deprotonation.

Cyclization Reactions

Brominated anilines are precursors to heterocycles. For example:

Indole Synthesis (from ):

| Conditions | Product | Yield |

|---|---|---|

| BCl₃, AlCl₃, CH₃CN, 70°C, 24h | 4-Methoxy-7-bromoindole | 24% |

The free amine in 5-bromo-2-(2-methoxyethoxy)aniline could undergo analogous cyclization with electrophilic partners.

Oxidation and Rearrangement

The benzyl position adjacent to the amine may undergo oxidation:

Oxidation Example (from ):

| Conditions | Outcome | Yield |

|---|---|---|

| t-BuOOH, I₂, H₂O, 80°C, 6h | Ketone formation via C–H oxidation | 99% |

Diazotization

The amine can form diazonium salts under acidic conditions (NaNO₂, HCl), enabling:

-

Azo Coupling : Formation of dyestuffs with electron-rich aromatics.

Ether Cleavage

The 2-methoxyethoxy group is stable under mild conditions but cleavable via:

Catalytic Rearrangements

Example from :

| Conditions | Outcome | Yield |

|---|---|---|

| NaOH, DMAC, 50°C, 2h | Rearrangement to substituted amides | 94% |

This highlights potential for base-mediated rearrangements in the presence of electrophilic partners.

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride has a variety of applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

- Reactivity Studies : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Biochemical Pathways : It is utilized in studying biochemical pathways, particularly in proteomics research where it aids in understanding enzyme interactions and functions.

- Cellular Studies : The compound's structure allows for investigations into cellular mechanisms, potentially leading to insights into disease processes.

Medicine

- Therapeutic Potential : Research is ongoing to evaluate its potential therapeutic properties. The compound's unique structure may contribute to developing new drugs targeting specific biological pathways.

- Drug Development Precursor : As a precursor in drug synthesis, it plays a critical role in the pharmaceutical industry, facilitating the creation of novel therapeutic agents.

Industrial Applications

- Specialty Chemicals Production : It is used in producing specialty chemicals and materials that require specific functional groups for enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-2-(2-methoxyethoxy)aniline hydrochloride with its analogs based on substituent effects, physicochemical properties, and synthetic applications.

Substituent Variations and Molecular Properties

Key Research Findings

- Synthetic Yields : The target compound is synthesized in 82% yield via HCl salt formation from its tert-butyl carbamate precursor . Comparable derivatives, like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline HCl, achieve similar efficiencies (93% yield after iodination) .

- Purity Standards : Commercial samples (e.g., from BLD Pharm Ltd.) report >95% purity, aligning with industry standards for pharmaceutical intermediates .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is a compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a bromine atom and a methoxyethoxy substituent, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its mechanisms of action, applications, and potential therapeutic uses.

- Molecular Formula : C₉H₁₂BrN₁O₂•HCl

- Molecular Weight : 282.57 g/mol

- CAS Number : 871571-19-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to undergo metabolic transformations mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The cleavage of the methanesulfonate ester bond generates reactive intermediates that can participate in nucleophilic substitution reactions, influencing cellular pathways and enzyme activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives within its chemical class have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.38 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 (Breast) | 0.65 | Inhibits cell proliferation through p53 pathway activation |

| Compound C | U-937 (Leukemia) | 2.41 | Targets multiple signaling pathways |

These findings suggest that modifications in the molecular structure significantly influence the potency and selectivity of anticancer activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound's efficacy against these pathogens is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Case Studies and Research Findings

- Antiproliferative Effects : In a study examining various derivatives, one compound demonstrated significant antiproliferative activity against human leukemia cell lines with an IC₅₀ value indicating strong cytotoxic effects .

- Analgesic Properties : Some derivatives of related compounds exhibited promising analgesic effects in preclinical models, highlighting the potential for developing pain management therapies based on this chemical scaffold .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that specific substitutions on the aniline ring enhance biological activity. For example, the presence of halogens or alkoxy groups significantly increases anticancer potency .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride?

- Methodology : Use liquid chromatography-mass spectrometry (LCMS) to confirm the molecular ion peak (e.g., m/z 362 [M+H]+ observed in iodinated derivatives) and HPLC with retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions). Cross-validate with H NMR to resolve structural ambiguities, particularly for substituent positioning on the aniline ring .

Q. Which solvent systems are effective for purifying this compound via column chromatography?

- Methodology : Employ gradient elution (0–40% ethyl acetate in hexane) on silica gel columns to separate intermediates, as demonstrated in the synthesis of analogous trifluoromethyl-substituted aniline hydrochlorides. Post-purification, precipitate the compound using ether/hexane (1:3) to isolate crystalline solids .

Q. How does the methoxyethoxy group influence the solubility and reactivity of the aniline ring?

- Methodology : The electron-donating methoxyethoxy group increases solubility in polar aprotic solvents (e.g., dioxane, acetic acid) and directs electrophilic substitution to the para position relative to the amino group. This is evidenced by iodination reactions where N-iodosuccinimide selectively targets the 4-position in trifluoromethyl-substituted analogs .

Advanced Research Questions

Q. How can researchers optimize the iodination of this compound to improve yield and regioselectivity?

- Methodology : Adjust stoichiometry (e.g., 1.1 equivalents of N-iodosuccinimide) and reaction time (2–3 hours in acetic acid at 25°C) to minimize over-iodination. Monitor progress via TLC and quench the reaction with sodium hydroxide to prevent acid-mediated decomposition of the aniline group .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling of boronate esters derived from this compound?

- Methodology : Use palladium catalysts (e.g., Pd(OAc)) with bulky ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine) to suppress proto-deboronation. Maintain anhydrous conditions and inert atmosphere (nitrogen) to enhance boronate stability. Purify intermediates via reverse-phase C18 chromatography (acetonitrile/water) to isolate high-purity products .

Q. How can conflicting LCMS and HPLC data be resolved when characterizing derivatives of this compound?

- Methodology : Reanalyze samples using orthogonal methods:

- LCMS : Confirm adduct formation (e.g., [M+Na]+ vs. [M+H]+) by adjusting ionization parameters.

- HPLC : Compare retention times under multiple conditions (e.g., SQD-AA05 vs. SMD-TFA05) to distinguish co-eluting impurities. Validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What are the critical factors in scaling up the synthesis of this compound from milligram to gram scale?

- Methodology :

- Reaction Scaling : Maintain reagent stoichiometry and solvent volume ratios (e.g., 20 mL/g solvent-to-substrate ratio) to ensure consistent heat/mass transfer.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective large-scale isolation.

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.